molecular formula C21H20O6 B3026278 (1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one CAS No. 1335198-02-1

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one

Cat. No. B3026278
CAS RN: 1335198-02-1
M. Wt: 374.4 g/mol
InChI Key: ZIUSSTSXXLLKKK-JGJCSXQMSA-N
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Description

This compound is also known as curcumin . It’s a natural lipophilic polyphenol that exhibits significant pharmacological effects in vitro and in vivo through various mechanisms of action . The uncertainty associated with the position of one H atom in curcumin has been resolved by establishing the enol tautomeric form supported by an intramolecular O—H⋯O hydrogen bond .


Synthesis Analysis

The first reported homogenous rare earth curcumin complexes with the formula ML3, where M(3+) is Eu(III), Gd(III) or Lu(III), were synthesized and characterized by mass spectrometry, infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of curcumin has been determined to be an enol tautomeric form supported by an intramolecular O—H⋯O hydrogen bond .


Chemical Reactions Analysis

Curcumin has been used in the synthesis of homogenous rare earth curcumin complexes .

Scientific Research Applications

Corrosion Inhibition:

(1E,4Z,6E)-Curcumin-d6: has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. Researchers have found that it effectively reduces the corrosion rate by adsorbing onto the metal surface and forming a protective barrier film . This property makes it valuable for applications in materials science and engineering.

Drug Delivery Systems:

The unique structure of (1E,4Z,6E)-Curcumin-d6 allows it to serve as a drug carrier or part of drug delivery systems. Researchers investigate its use in targeted drug delivery, improving bioavailability, and enhancing therapeutic efficacy.

These applications highlight the versatility and promise of (1E,4Z,6E)-Curcumin-d6 in various scientific fields. Its multifaceted properties make it an exciting compound for further exploration and development. If you’d like more detailed information on any specific application, feel free to ask! 😊 Al-Amiery, A. A., Kadhum, A. A. H., Mohamad, A. B., Musa, A. Y., & Li, C. J. (2013). Electrochemical Study on Newly Synthesized Chlorocurcumin as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Materials, 6(12), 5466–5477. DOI: 10.3390/ma6125466

Future Directions

Future research could focus on improving the bioavailability of curcumin, as it currently has poor absorption in the small intestine, fast metabolism, and fast systemic elimination . Additionally, the development of curcumin formulations could be a promising area of research .

properties

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSSTSXXLLKKK-JGJCSXQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Reactant of Route 5
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one

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